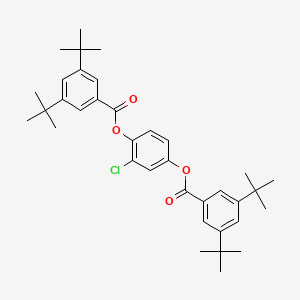![molecular formula C12H15Cl2NO B5181687 1-[2-(2,3-dichlorophenoxy)ethyl]pyrrolidine](/img/structure/B5181687.png)
1-[2-(2,3-dichlorophenoxy)ethyl]pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(2,3-dichlorophenoxy)ethyl]pyrrolidine, commonly known as DPEP, is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine. DPEP belongs to a class of compounds known as pyrrolidines, which are characterized by a five-membered ring structure containing a nitrogen atom.
Wirkmechanismus
The mechanism of action of DPEP is related to its ability to inhibit the activity of acetylcholinesterase. Acetylcholinesterase is an enzyme that breaks down acetylcholine, a neurotransmitter that is essential for cognitive function. By inhibiting the activity of acetylcholinesterase, DPEP can increase the levels of acetylcholine in the brain, which can improve cognitive function in Alzheimer's patients.
Biochemical and Physiological Effects
DPEP has been shown to have a number of biochemical and physiological effects. In addition to its ability to inhibit the activity of acetylcholinesterase, DPEP has been shown to have antioxidant properties. Studies have shown that DPEP can scavenge free radicals, which are molecules that can cause cellular damage and contribute to the development of diseases such as cancer and Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of DPEP as a research tool is its ability to inhibit the activity of acetylcholinesterase, which can be useful in the study of cognitive function. However, one of the limitations of DPEP is its low solubility in water, which can make it difficult to administer in laboratory experiments.
Zukünftige Richtungen
There are a number of future directions for research on DPEP. One area of research is the development of more efficient synthesis methods for DPEP, which could increase its availability for research purposes. Another area of research is the investigation of the potential applications of DPEP in the treatment of other diseases, such as Parkinson's disease and Huntington's disease. Additionally, further research is needed to investigate the long-term effects of DPEP on cognitive function and overall health.
Synthesemethoden
The synthesis of DPEP can be achieved through a multi-step process. The first step involves the reaction of 2,3-dichlorophenol with ethylene oxide to produce 2-(2,3-dichlorophenoxy)ethanol. The second step involves the reaction of 2-(2,3-dichlorophenoxy)ethanol with pyrrolidine in the presence of a catalyst to produce DPEP. The overall yield of DPEP is approximately 50%.
Wissenschaftliche Forschungsanwendungen
DPEP has been the subject of scientific research due to its potential applications in the field of medicine. One of the most promising applications of DPEP is its potential as a treatment for Alzheimer's disease. Studies have shown that DPEP can inhibit the activity of acetylcholinesterase, an enzyme that is responsible for the breakdown of acetylcholine, a neurotransmitter that is essential for cognitive function. By inhibiting the activity of acetylcholinesterase, DPEP can increase the levels of acetylcholine in the brain, which can improve cognitive function in Alzheimer's patients.
Eigenschaften
IUPAC Name |
1-[2-(2,3-dichlorophenoxy)ethyl]pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Cl2NO/c13-10-4-3-5-11(12(10)14)16-9-8-15-6-1-2-7-15/h3-5H,1-2,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQIROZQFPOFITM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCOC2=C(C(=CC=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(2,3-Dichlorophenoxy)ethyl]pyrrolidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-bromo-5'-methyl-5'H-spiro[chromene-2,6'-phenanthridine]](/img/structure/B5181610.png)
![1-benzyl-4-[(2-fluorophenyl)acetyl]piperazine](/img/structure/B5181613.png)
![5-bromo-N-({[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-methoxybenzamide](/img/structure/B5181620.png)
![N-{2-[2-(2-methoxyphenoxy)ethoxy]ethyl}-1,2-ethanediamine oxalate](/img/structure/B5181628.png)
![2-[(5-allyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-N-[4-(aminosulfonyl)phenyl]butanamide](/img/structure/B5181632.png)
![5-{5-bromo-2-[2-(2,4-dimethylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5181641.png)
![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-4-fluorobenzamide](/img/structure/B5181656.png)
![4-[(2,6-dimethyl-4-morpholinyl)sulfonyl]-N-(2-methoxy-4-nitrophenyl)benzamide](/img/structure/B5181664.png)
![N-(1,3-benzodioxol-5-ylmethyl)-N-[2,5-dioxo-1-(4-propoxyphenyl)-3-pyrrolidinyl]acetamide](/img/structure/B5181675.png)

![N-(3-fluorophenyl)-2-[(4-fluorophenyl)thio]acetamide](/img/structure/B5181693.png)
![4-(benzyloxy)-N-({[3-(butyrylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5181695.png)

![1-(3,4-dimethoxyphenyl)-3-[(2-methoxyphenyl)amino]-2-propen-1-one](/img/structure/B5181713.png)